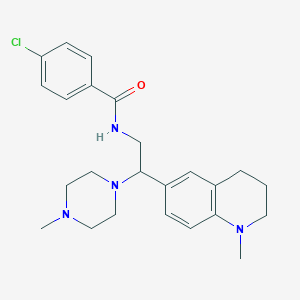
4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31ClN4O and its molecular weight is 426.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure features a chloro group, a tetrahydroquinoline moiety, and a piperazine derivative, which contribute to its biological activities. This article explores the compound's biological activity based on available research data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C24H30ClN3O
- IUPAC Name : this compound
- SMILES Notation : CN(CCC1)c2c1cc(C(CNC(c(cc1)ccc1Cl)=O)N1CCCCC1)cc2
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological properties. These include:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways through its interaction with bromodomain-containing protein 4 (BRD4), which is implicated in inflammatory disorders .
- Anticancer Potential : Preliminary studies suggest that derivatives containing tetrahydroquinoline structures can exhibit anticancer activity. For instance, compounds with similar scaffolds have been evaluated for their antiproliferative effects against various cancer cell lines .
The mechanism of action for this compound likely involves its ability to bind to specific receptors or enzymes that modulate cellular pathways. The presence of the tetrahydroquinoline and piperazine groups may enhance its binding affinity and selectivity towards biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anti-inflammatory Studies : A study investigated the anti-inflammatory effects of compounds targeting BRD4 in a murine model of acute airway inflammation. Results indicated a significant reduction in inflammatory markers following treatment with similar benzamide derivatives .
- Anticancer Activity : In vitro assays demonstrated that related compounds exhibited significant growth inhibition across multiple cancer cell lines. For example, compounds derived from tetrahydroquinoline showed mean growth inhibition percentages exceeding 40% against various human cancer types .
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding modes of these compounds to their targets. Such studies revealed that modifications in the molecular structure could enhance binding affinity and biological activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Cell Line/Model |
|---|---|---|---|
| Compound A | Anti-inflammatory | 36 | Murine model |
| Compound B | Anticancer | 0.09 | CDK2 inhibition |
| Compound C | Anticancer | 0.45 | TRKA inhibition |
| Compound D | General growth inhibition | 43.9 | NCI 60 Cancer Cell Lines |
Propiedades
IUPAC Name |
4-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN4O/c1-27-12-14-29(15-13-27)23(17-26-24(30)18-5-8-21(25)9-6-18)20-7-10-22-19(16-20)4-3-11-28(22)2/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLSBUAKGPYVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














